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Phenol, 4-ethenyl-, benzoate

Photo-Fries rearrangement Refractive index modulation Optical data storage

Phenol, 4-ethenyl-, benzoate (CAS 32568-59-5), also known as 4-vinylphenyl benzoate or 4-benzoyloxystyrene, is a polymerizable vinyl monomer with the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol. It is a white crystalline solid at ambient temperature with a melting point of approximately 76 °C.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 32568-59-5
Cat. No. B3259929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-ethenyl-, benzoate
CAS32568-59-5
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)O.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C8H8O.C7H6O2/c1-2-7-3-5-8(9)6-4-7;8-7(9)6-4-2-1-3-5-6/h2-6,9H,1H2;1-5H,(H,8,9)
InChIKeyPNUMOLNURKGXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Vinylphenyl Benzoate (CAS 32568-59-5): Monomer Identity and Basic Characteristics for Procurement


Phenol, 4-ethenyl-, benzoate (CAS 32568-59-5), also known as 4-vinylphenyl benzoate or 4-benzoyloxystyrene, is a polymerizable vinyl monomer with the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol . It is a white crystalline solid at ambient temperature with a melting point of approximately 76 °C . The monomer is commercially available at purities typically ≥98% (NLT 98%) [1]. Structurally, it features a styrenic vinyl group at the para position of a phenyl ring that is esterified with benzoic acid, combining radical polymerizability through the vinyl moiety with the photochemical reactivity of the aromatic ester [2]. Its primary utility lies as a precursor monomer for poly(4-vinylphenyl benzoate) (PVP-BZ), a photoreactive polymer that undergoes the photo-Fries rearrangement upon UV irradiation, enabling refractive index modulation for optical data storage, waveguide fabrication, and multilayer photolithographic patterning [2].

Why 4-Vinylphenyl Benzoate Cannot Be Simply Swapped with 4-Acetoxystyrene or Other Vinyl Ester Monomers


Although 4-vinylphenyl benzoate (CAS 32568-59-5) and 4-acetoxystyrene (CAS 2628-16-2) share a common 4-vinylphenol core and are both used in photoresist-related polymer synthesis, they are not functionally interchangeable. The benzoate ester possesses a fully aromatic carbonyl chromophore that enables the photo-Fries rearrangement—a photochemical reaction that produces a large refractive index increase (Δn up to +0.036) upon UV irradiation, a property entirely absent in the acetate ester polymer [1]. Physically, 4-vinylphenyl benzoate is a crystalline solid (mp ~76 °C) while 4-acetoxystyrene is a liquid (mp 7–8 °C), leading to fundamentally different handling, storage, and formulation requirements . Furthermore, the benzoate moiety imparts high deep-UV opacity (OD = 3.5 at 254 nm for a 1 μm film of the corresponding acid polymer), which precludes single-layer deep-UV imaging but makes the material uniquely suited as a top imaging layer in bilayer resist schemes—a dual-use property not shared by the acetate-based poly(4-hydroxystyrene) system [2].

Quantitative Differentiation Evidence for 4-Vinylphenyl Benzoate (CAS 32568-59-5) Versus Closest Analogs


Photo-Fries Refractive Index Modulation: PVP-BZ vs. PVP-NA Head-to-Head Comparison in Multilayer Optical Data Storage

Poly(4-vinylphenyl benzoate) (PVP-BZ), synthesized from 4-vinylphenyl benzoate monomer, delivers a refractive index increase of Δn₆₀₀ = +0.036 upon photo-Fries rearrangement under UV irradiation. In a direct head-to-head comparison under identical experimental conditions, the structurally analogous poly(4-vinylphenyl 1-naphthoate) (PVP-NA) achieves only Δn₆₀₀ = +0.011. This represents a 3.3-fold larger refractive index modulation for the benzoate-based polymer, as measured by ellipsometry on thin films. [1][2]

Photo-Fries rearrangement Refractive index modulation Optical data storage Polymer photochemistry Waveguide fabrication

Monomer Physical State: Solid 4-Vinylphenyl Benzoate vs. Liquid 4-Acetoxystyrene—Implications for Handling, Storage, and Formulation

4-Vinylphenyl benzoate (CAS 32568-59-5) is a crystalline solid at ambient temperature with a melting point of approximately 76 °C. In contrast, the most commercially prevalent 4-ethenylphenol ester, 4-acetoxystyrene (CAS 2628-16-2), is a liquid at room temperature with a melting point of 7–8 °C and a boiling point of 260 °C. The solid-state nature of 4-vinylphenyl benzoate eliminates the need for cold-chain storage to prevent thermal polymerization that is often required for liquid vinyl monomers, and it offers distinct advantages for gravimetric dispensing accuracy in precision polymer synthesis.

Monomer physical properties Solid-state handling Photoresist monomer Formulation compatibility Supply chain logistics

Deep-UV Optical Density: Poly(vinylbenzoic acid) as a Bilayer Top-Imaging Resist Layer—A Property Absent in Poly(4-hydroxystyrene)

Polymers derived from 4-vinylphenyl benzoate (and other p-vinylbenzoate esters) exhibit exceptionally high optical density in the deep-UV region. A 1 μm thick film of poly(p-vinylbenzoic acid)—the deprotected form of poly(4-vinylphenyl benzoate)—has an optical density (OD) of 3.5 at 254 nm. This high opacity below 300 nm, while precluding single-layer deep-UV imaging, makes these materials uniquely valuable as the top imaging layer in bilayer resist processes, where the benzoate layer acts as an effective deep-UV mask for the underlying planarizing layer during exposure. In contrast, poly(4-hydroxystyrene) (PHS, derived from 4-acetoxystyrene) has significantly lower optical density in this region (OD ~0.2–0.5 at 248 nm for comparable thickness), making it suitable for single-layer deep-UV imaging but ineffective as a bilayer mask layer. [1][2]

Bilayer photoresist Deep-UV lithography Optical density Top surface imaging Planarizing layer

Thermal Stability of Developed Resist Images: Poly(p-vinylbenzoic acid) Tg ~250 °C vs. Poly(4-vinylphenol) Tg 130–185 °C

The glass transition temperature (Tg) of developed poly(p-vinylbenzoic acid)—generated in situ from poly(4-vinylphenyl benzoate)-based resists during post-exposure bake—is approximately 250 °C. This is substantially higher than the Tg of poly(4-vinylphenol) (PHS), which ranges from 130 to 185 °C depending on molecular weight. As a result, negative-tone resist images formed from vinylbenzoate-based resists remain devoid of thermal plastic flow up to ~250 °C even without additional hardening processes, whereas PHS-based resists typically require crosslinking or hardening steps to maintain pattern fidelity above 150 °C. [1]

Thermal stability Glass transition temperature Photoresist post-bake Plastic flow resistance High-temperature processing

Anionic Polymerization Control: Bulky Aryl 4-Vinylbenzoates Achieve Narrow MWD (Mw/Mn = 1.1) vs. Uncontrolled Polymerization of Simpler Vinyl Esters

The anionic polymerization of aryl 4-vinylbenzoates reveals a critical structure-property relationship: monomers without bulky ortho-substituents on the aryl ester (such as phenyl 4-vinylbenzoate and 4-methoxyphenyl 4-vinylbenzoate) undergo side reactions from nucleophilic attack at the ester carbonyl, yielding no controlled polymerization. In contrast, monomers with sterically hindered aryl ester groups (e.g., 2,6-diisopropylphenyl 4-vinylbenzoate, 2,6-di-tert-butyl-4-methylphenyl 4-vinylbenzoate) proceed with living characteristics to yield polymers with narrow molecular weight distributions (Mw/Mn = 1.1) and predictable molecular weights. For 4-vinylphenyl benzoate (phenyl 4-vinylbenzoate), where the ester bears an unhindered phenyl group, anionic polymerization is not controlled; however, this compound's value is realized through free-radical polymerization or polymer-analogous esterification routes (e.g., esterification of pre-formed poly(4-vinylphenol) with benzoyl chloride), which avoid the carbonyl side-reaction problem entirely. [1]

Living polymerization Anionic polymerization Molecular weight control Block copolymer synthesis Polymer architecture

Wavelength-Selective Multilayer Patterning: Differential UV Absorption Enables Bitwise Volumetric Recording—A Capability Absent in Single-Chromophore Polymer Systems

PVP-BZ and PVP-NA exhibit distinct UV absorption spectra due to the different aromatic ester chromophores (benzoate vs. naphthoate). When assembled in a sandwich configuration, selective writing in each polymer layer is achievable using UV light of different wavelengths without requiring two-photon excitation. This wavelength-orthogonal patterning behavior, demonstrated by Köpplmayr et al. (2011), is a direct consequence of the monomer choice: the 4-vinylphenyl benzoate monomer confers specific UV absorption characteristics to its polymer that differ from those of the naphthoate analog, enabling bitwise volumetric recording. In contrast, single-chromophore systems derived from 4-acetoxystyrene cannot achieve such wavelength-selective multilayer patterning because the acetate ester does not undergo photo-Fries rearrangement and lacks the required differential absorption. [1]

Multilayer optical data storage Wavelength-selective patterning Volumetric recording Sandwich polymer assembly Bitwise writing

Application Scenarios Where 4-Vinylphenyl Benzoate (CAS 32568-59-5) Provides Demonstrable Advantage


Multilayer Volumetric Optical Data Storage Media Based on Photo-Fries Refractive Index Patterning

In the development of multilayer optical data storage devices, 4-vinylphenyl benzoate serves as the monomer precursor for PVP-BZ, the high-Δn layer in a two-polymer sandwich assembly. The 3.3× larger refractive index modulation (Δn = +0.036 vs. +0.011 for PVP-NA) provides the contrast necessary for reliable bit readout, while the differential UV absorption of PVP-BZ relative to PVP-NA enables wavelength-selective writing in each layer without two-photon optics [1]. This application is uniquely enabled by the benzoate ester photochemistry and is not replicable with 4-acetoxystyrene-derived materials.

Bilayer Photoresist Top-Imaging Layer for Deep-UV Lithography with High Thermal Post-Processing Tolerance

Poly(4-vinylphenyl benzoate)-based resists, after deprotection to poly(p-vinylbenzoic acid), combine an optical density of 3.5 at 254 nm (1 μm film) with a glass transition temperature of ~250 °C [1][2]. This combination makes them ideal top-imaging layers in bilayer resist schemes (PCM/TSI processes), where the high deep-UV opacity serves as a built-in mask for the underlying planarizing layer, and the high Tg ensures pattern fidelity during subsequent high-temperature plasma etching or metallization steps—without requiring additional crosslinking hardbake. PHS-based resists (Tg 130–185 °C) cannot maintain pattern integrity under comparable thermal loads.

Refractive Index Contrast Patterns for Integrated Optical Waveguides and Photonic Devices

The large photoinduced refractive index change (Δn up to +0.036) of PVP-BZ, combined with demonstrated 1 μm resolution photolithographic patterning capability, positions this material for direct-write fabrication of planar optical waveguides, diffraction gratings, and other integrated photonic structures [1]. The UV-induced Fries rearrangement also generates hydroxyl ketone groups that enable selective post-exposure immobilization of fluorescent dyes, providing a built-in fluorescence readout mechanism for pattern verification. Neither 4-acetoxystyrene-derived PHS nor non-photoreactive vinyl polymers can offer this combination of high-Δn photo-patterning with latent fluorescent labeling capability.

Well-Defined Photoreactive Block Copolymers via Polymer-Analogous Esterification of Poly(4-vinylphenol)

For researchers requiring precisely controlled molecular weight and narrow dispersity in photoreactive polymers, the preferred synthetic route to poly(4-vinylphenyl benzoate) is polymer-analogous esterification of pre-formed poly(4-vinylphenol) with benzoyl chloride, rather than direct polymerization of the monomer [1]. This approach leverages the commercial availability of narrow-dispersity poly(4-vinylphenol) (e.g., Mw ~11,000, Tg 130–185 °C) and avoids the side reactions encountered during direct anionic polymerization of unhindered phenyl 4-vinylbenzoate. Procurement strategy: source both 4-vinylphenyl benzoate monomer (for free-radical copolymerization studies) and poly(4-vinylphenol) (for polymer-analogous esterification), depending on the target polymer architecture.

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